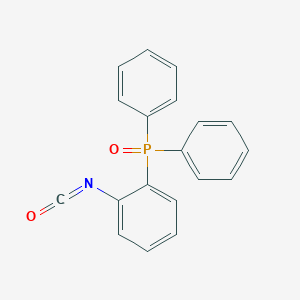
1-Chloro-4-(2-chlorobutan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-chlorobutan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 1-chloro group and a 2-chlorobutan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-chlorobutan-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of chlorobenzene with 2-chlorobutane under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of optimized reaction conditions, including temperature control and catalyst regeneration, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(2-chlorobutan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Production of alcohols or ketones.
Reduction: Formation of alkanes or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-chlorobutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-4-(2-chlorobutan-2-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may modulate biochemical pathways by binding to specific sites, altering enzyme activity, or affecting signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-(2-chloropropan-2-yl)benzene
- 1-Chloro-4-(2,2-dicyanoethenyl)benzene
- 1-Chloro-4-methylbenzene
Uniqueness: 1-Chloro-4-(2-chlorobutan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
88466-24-4 |
|---|---|
Molekularformel |
C10H12Cl2 |
Molekulargewicht |
203.10 g/mol |
IUPAC-Name |
1-chloro-4-(2-chlorobutan-2-yl)benzene |
InChI |
InChI=1S/C10H12Cl2/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
BFPCTJPOCPSUNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=CC=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


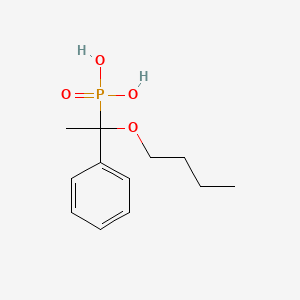
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
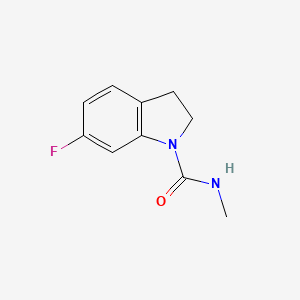
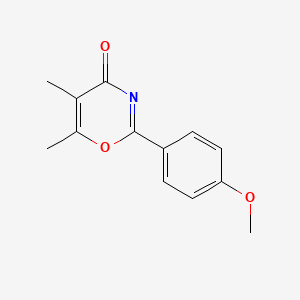
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)
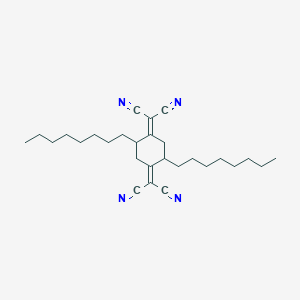


![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)
![N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine](/img/structure/B14381402.png)
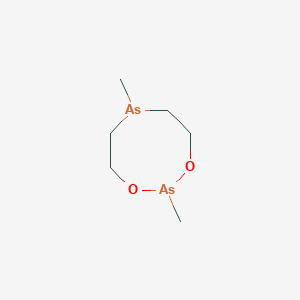
![1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B14381404.png)

